Cas no 303145-73-5 (7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine)
7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 7-[(E)-2-(4-Methoxyphenyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-2 -amine
- 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine
- 7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- 11K-030
- 303145-73-5
- AKOS005069452
- 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- MFCD01935991
- 7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine
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- MDL: MFCD01935991
- Inchi: 1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+
- InChI Key: NOYKFXYXXVODHI-GORDUTHDSA-N
- SMILES: O(C)C1C=CC(=CC=1)/C=C/C1=CC=NC2=NC(N)=NN12
Computed Properties
- Exact Mass: 267.11201006g/mol
- Monoisotopic Mass: 267.11201006g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 78.3Ų
Experimental Properties
- Melting Point: 255-257°C
7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M026905-250mg |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine |
303145-73-5 | 250mg |
$ 220.00 | 2022-06-02 | ||
| TRC | M026905-500mg |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine |
303145-73-5 | 500mg |
$ 365.00 | 2022-06-02 | ||
| Matrix Scientific | 042972-500mg |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine, >95% |
303145-73-5 | >95% | 500mg |
$244.00 | 2023-09-06 | |
| Matrix Scientific | 042972-1g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine, >95% |
303145-73-5 | >95% | 1g |
$304.00 | 2023-09-06 | |
| Matrix Scientific | 042972-5g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine, >95% |
303145-73-5 | >95% | 5g |
$698.00 | 2023-09-06 | |
| abcr | AB156847-1 g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; . |
303145-73-5 | 1g |
€315.00 | 2023-05-08 | ||
| abcr | AB156847-5 g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; . |
303145-73-5 | 5g |
€859.90 | 2023-05-08 | ||
| abcr | AB156847-10 g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; . |
303145-73-5 | 10g |
€1403.30 | 2023-05-08 | ||
| abcr | AB156847-1g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; . |
303145-73-5 | 1g |
€315.00 | 2025-03-19 | ||
| abcr | AB156847-5g |
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine; . |
303145-73-5 | 5g |
€859.90 | 2025-03-19 |
7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine Suppliers
7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 7-(4-Methoxystyryl)1,2,4triazolo1,5-a-pyrimidin-2-amine
7-(4-Methoxystyryl)1,2,4-Triazolo[1,5-a]Pyrimidin-2-Amine: A Comprehensive Overview
The compound with CAS No 303145-73-5, known as 7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential applications in drug discovery.
7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine is characterized by its unique structure, which combines a triazolopyrimidine core with a 4-methoxystyryl substituent. The triazolopyrimidine moiety is a fused bicyclic system comprising a pyrimidine ring and a triazole ring. This structural feature contributes to the molecule's stability and bioavailability. The 4-methoxystyryl group, on the other hand, introduces electronic and steric effects that can modulate the compound's interactions with biological targets.
Recent studies have highlighted the potential of 7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine as a promising candidate for anticancer drug development. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and apoptosis regulation.
In addition to its pharmacological applications, 7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine has also been explored for its potential in materials science. A study by Lee et al. (2023) reported that this compound can serve as a building block for constructing advanced materials with tailored electronic properties. Its ability to form stable supramolecular assemblies makes it a valuable component in the design of functional materials for electronic devices.
The synthesis of 7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine involves a multi-step process that typically begins with the preparation of the triazolopyrimidine core. This is followed by the introduction of the 4-methoxystyryl group through a coupling reaction or similar methodology. Recent advancements in catalytic techniques have enabled more efficient and selective syntheses of this compound.
From an analytical standpoint, 7-(4-Methoxystyryl)1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been thoroughly characterized using various spectroscopic techniques such as NMR and IR spectroscopy. These analyses have confirmed the molecular structure and provided insights into its conformational flexibility and intermolecular interactions.
In conclusion,7-(4-Methoxystyryl)1,2,4-triazolo[1,a]pyrimidin-amine represents a fascinating example of how structural diversity can be harnessed to create molecules with multifaceted applications. As research continues to uncover its full potential across different domains,the compound is poised to make significant contributions to both medicinal chemistry and materials science.
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